![molecular formula C10H19NO3S B13392896 Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester CAS No. 119927-71-8](/img/structure/B13392896.png)
Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester: is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acid derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols under controlled conditions to form carbamate esters.
Addition of Alcohols to Isocyanates: Another common method is the addition of alcohols to isocyanates, which results in the formation of carbamate esters.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce carbamic acid derivatives.
Industrial Production Methods: The industrial production of carbamic acid derivatives typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Carbamic acid derivatives can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: These compounds can also be reduced to form amines or other reduced products.
Substitution: Substitution reactions are common, where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides and other oxygen-containing compounds.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted carbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Carbamic acid derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their reactivity and stability under different conditions.
Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They are also explored for their potential as bioactive molecules.
Medicine: Carbamic acid derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. They are investigated for their potential therapeutic effects in various diseases.
Industry: In the industrial sector, these compounds are used in the production of polymers, coatings, and other materials. Their unique properties make them valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Methyl Carbamate: A simpler carbamate ester with similar reactivity.
Ethyl Carbamate: Another carbamate ester with comparable properties.
Urea: A related compound with a similar functional group but different structure.
Uniqueness: Carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
119927-71-8 |
|---|---|
Molekularformel |
C10H19NO3S |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
tert-butyl N-(4-methylsulfanyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h7-8H,5-6H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
AAJVCQPQGWUYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCSC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


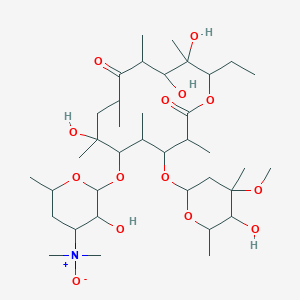
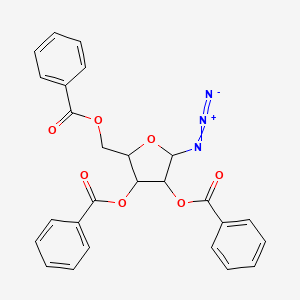
![4-[(4-Tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392823.png)
![Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol](/img/structure/B13392833.png)
![Tert-butyl-[dimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]azanide;dichlorotitanium](/img/structure/B13392844.png)
![2-Pentenoic acid, 3-methyl-,1-ethylideneoctahydro-4-methylene-7-(1-methylethyl)-2-oxo-1H-inden-5-yl ester, [3aR-[1Z,3aa,5a(E),7b,7ab]]-](/img/structure/B13392846.png)
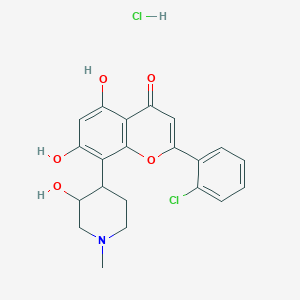
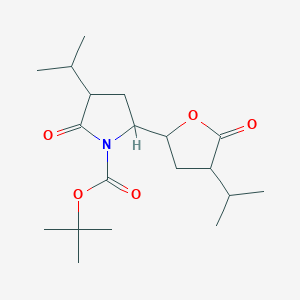
![4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B13392855.png)
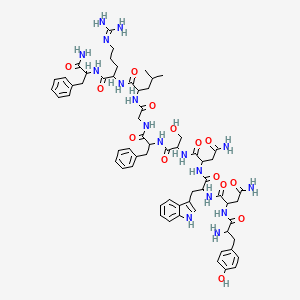
![(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B13392866.png)
![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)
![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)

